![molecular formula C8H12N6O3 B14162320 Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate CAS No. 3413-78-3](/img/structure/B14162320.png)
Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazole ring, which is a common motif in many biologically active molecules. The presence of the carbamoyl and hydrazinyl groups further enhances its reactivity and potential for diverse chemical transformations .
Vorbereitungsmethoden
The synthesis of ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl glycinate with 5-carbamoylimidazole-4-carboxaldehyde, followed by the addition of hydrazine hydrate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for larger scales, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The hydrazinyl group can form hydrogen bonds with amino acid residues, further stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate can be compared with other similar compounds, such as:
Ethyl 2-[2-(1H-imidazol-4-yl)hydrazinyl]acetate: This compound lacks the carbamoyl group, which may reduce its reactivity and binding affinity.
Ethyl 2-[2-(5-methyl-1H-imidazol-4-yl)hydrazinyl]acetate: The presence of a methyl group instead of a carbamoyl group can alter the compound’s chemical properties and biological activity.
Eigenschaften
CAS-Nummer |
3413-78-3 |
|---|---|
Molekularformel |
C8H12N6O3 |
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]acetate |
InChI |
InChI=1S/C8H12N6O3/c1-2-17-5(15)3-12-14-13-8-6(7(9)16)10-4-11-8/h4H,2-3H2,1H3,(H2,9,16)(H,10,11)(H,12,13) |
InChI-Schlüssel |
TXNGTDMYUCCJRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN=NNC1=C(NC=N1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


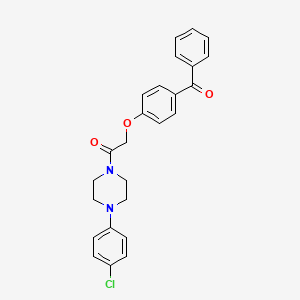
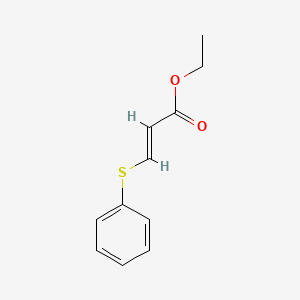
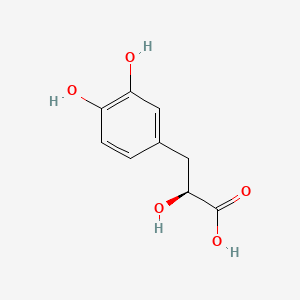
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162262.png)
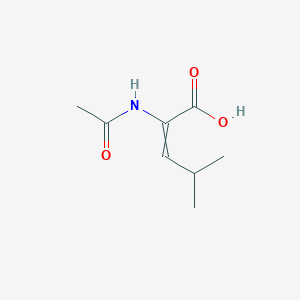
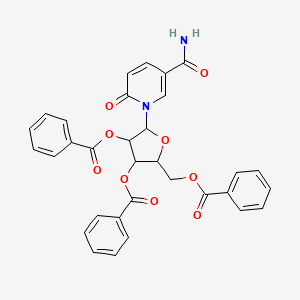
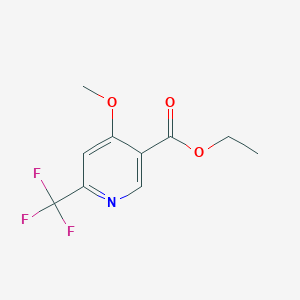
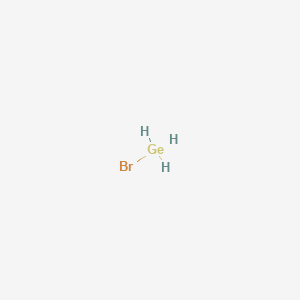

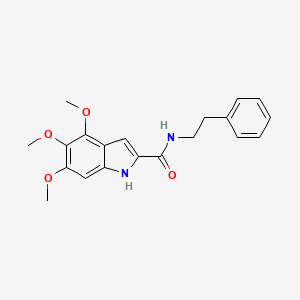

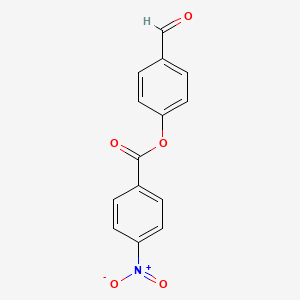
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14162311.png)
![Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-](/img/structure/B14162312.png)
